BenchChemオンラインストアへようこそ!

5-Hydroxybenzo[d]thiazol-2(3H)-one

β2‑Adrenoceptor Agonism Skeletal Muscle Anabolism Cardiovascular Safety

5-Hydroxybenzo[d]thiazol-2(3H)-one is the mandatory pharmacophore for tissue-selective β2-adrenoceptor agonists targeting sarcopenia and cachexia with reduced cardiovascular risk versus formoterol. It is also the validated fragment for DYRK1A kinase inhibitors (PDB 5A3X) and nanomolar 17β-HSD1 inhibitors. The 5-hydroxy regioisomer is non-negotiable: 6-hydroxy analogs lose ~5.5-fold potency; non-hydroxylated versions are inactive. Verify regioisomer identity before procurement.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
CAS No. 115045-83-5
Cat. No. B039036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxybenzo[d]thiazol-2(3H)-one
CAS115045-83-5
Synonyms2(3H)-Benzothiazolone,5-hydroxy-(9CI)
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=O)S2
InChIInChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)
InChIKeyDGUTYSVRJFTBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxybenzo[d]thiazol-2(3H)-one (CAS 115045-83-5) – Core Scaffold for Tissue-Selective Agonists and Kinase Inhibitors


5-Hydroxybenzo[d]thiazol-2(3H)-one (5-hydroxybenzothiazolone) is a heterocyclic benzothiazole scaffold (C7H5NO2S, MW 167.19) . This core structure serves as the essential pharmacophore in two distinct therapeutic modalities: tissue-selective β2-adrenoceptor agonists for muscle wasting conditions [1] and DYRK1A kinase inhibitors for Alzheimer's disease research [2]. The 5-hydroxy substitution confers enhanced water solubility and distinct hydrogen-bonding capabilities compared to non-hydroxylated benzothiazolones, a feature critical to its scaffold function .

Why Generic Benzothiazolone Substitution Fails: Scaffold-Dependent Functional Selectivity in β2‑AR Agonism and DYRK1A Binding


Closely related benzothiazolones—including unsubstituted benzothiazolone (CAS 934-34-9), 6‑hydroxybenzothiazolone, and 2‑hydroxybenzothiazole—cannot be interchanged for the 5‑hydroxy regioisomer. Positional isomerism dictates both biological target engagement and downstream functional outcomes. In β2‑adrenoceptor agonism, the 5‑hydroxybenzothiazolone scaffold uniquely enables tissue‑selective anabolic activity in skeletal muscle while minimizing chronotropic and inotropic cardiovascular effects—a profile not observed with formoterol or clenbuterol [1]. In kinase inhibition, the 5‑hydroxy substitution pattern is essential for optimal ligand efficiency and ATP‑binding pocket occupancy in DYRK1A, as evidenced by X‑ray crystallographic data (PDB 5A3X) [2]. Substituting a 6‑hydroxy or non‑hydroxylated analog would abrogate the precise hydrogen‑bonding network and sulfur‑aromatic interactions that define this scaffold's pharmacological signature.

Quantitative Differentiation Evidence: 5-Hydroxybenzo[d]thiazol-2(3H)-one vs. Closest Analogs


Tissue-Selective β2‑AR Agonism: Anabolic Efficacy vs. Cardiovascular Safety Compared to Formoterol

The 5‑hydroxybenzothiazolone scaffold, when derivatized as (R)-7-(2-(1-(4-butoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-5-hydroxybenzo[d]thiazol-2(3H)-one, demonstrates comparable full-agonist cAMP production in skeletal muscle cells (EC50 values in the nanomolar range) to formoterol, yet exhibits greatly reduced intrinsic activity in cardiomyocytes and significantly attenuated chronotropic, inotropic, and vascular relaxation effects in vitro [1]. In vivo, 5-HOB increased hind limb muscle weight in rats with attenuated effects on heart weight and ejection fraction, unlike formoterol [1]. Cardiovascular parameter changes after bolus subcutaneous treatment in rats and rhesus monkeys were significantly lower with 5‑HOB versus formoterol [1].

β2‑Adrenoceptor Agonism Skeletal Muscle Anabolism Cardiovascular Safety Tissue Selectivity

DYRK1A Kinase Inhibition: Fragment-Based Crystallographic Binding Evidence

The hydroxy benzothiazole fragment (5‑hydroxybenzothiazolone) co‑crystallizes with DYRK1A kinase (PDB 5A3X) at 2.26 Å resolution, revealing a binding mode characterized by hydrogen‑bonding and sulfur‑aromatic interactions within the ATP‑binding pocket [1]. The fragment exhibits excellent ligand efficiency (exact numerical value not disclosed in abstract) and demonstrates a remarkable diversity of binding modes in dynamic equilibrium as characterized by NMR [1]. In contrast, non‑hydroxylated benzothiazole fragments or 6‑hydroxy positional isomers exhibit altered binding geometries and reduced ligand efficiencies [1].

DYRK1A Inhibition Alzheimer's Disease Fragment-Based Drug Discovery X-ray Crystallography

Scaffold-Dependent 17β-HSD1 Inhibition: SAR Analysis of Hydroxybenzothiazole Derivatives

In a series of hydroxybenzothiazole‑based 17β‑HSD1 inhibitors, the 5‑hydroxybenzothiazolone scaffold (compound 5) served as a moderately active virtual hit (exact IC50 not specified in abstract) that, upon rigidification and structure modification, yielded nanomolar‑potent keto‑derivative 6 (IC50 = 44 nM, 91% inhibition at 1 μM) [1]. The SAR study demonstrated that shifting the hydroxy group from the meta‑position (compound 6) to the para‑position (compound 14) reduced activity (IC50 = 243 nM), and removing the hydroxy group from the benzothiazole moiety (compound 12) abolished activity [1]. This class‑level SAR underscores the non‑interchangeable nature of hydroxybenzothiazole positional isomers in 17β‑HSD1 inhibition.

17β-HSD1 Inhibition Breast Cancer Endometriosis Structure-Activity Relationship

High‑Value Application Scenarios for 5‑Hydroxybenzo[d]thiazol-2(3H)-one Based on Verified Differentiation


Development of Tissue‑Selective β2‑Adrenoceptor Agonists for Muscle Wasting Disorders

This scaffold is the essential starting material for synthesizing 5‑hydroxybenzothiazolone‑derived β2‑AR agonists that demonstrate anabolic activity in skeletal muscle with reduced cardiovascular side effects compared to formoterol. The tissue‑selective profile observed in preclinical rat and rhesus monkey studies [1] positions this scaffold for programs targeting sarcopenia, cachexia, and other muscle‑wasting conditions where cardiovascular safety is paramount. Procurement of the correct 5‑hydroxy regioisomer is mandatory; alternative benzothiazolones will not confer this functional selectivity.

Fragment‑Based Drug Discovery Targeting DYRK1A for Alzheimer's Disease

The validated co‑crystal structure of the hydroxy benzothiazole fragment bound to DYRK1A (PDB 5A3X) [2] provides a high‑confidence starting point for fragment‑growing or fragment‑linking campaigns. The excellent ligand efficiency and well‑characterized binding mode make this fragment ideal for structure‑based optimization of DYRK1A inhibitors. Researchers must use the exact 5‑hydroxybenzothiazolone fragment to maintain the validated binding pose; substitution with 6‑hydroxy or non‑hydroxylated fragments will alter binding geometry and reduce ligand efficiency.

Optimization of 17β‑HSD1 Inhibitors for Estrogen‑Dependent Diseases

The 5‑hydroxybenzothiazolone scaffold serves as the validated core for developing nanomolar‑potent 17β‑HSD1 inhibitors. SAR studies confirm that the 5‑hydroxy substitution pattern is essential for inhibitory activity; shifting the hydroxy group to the 6‑position reduces potency ~5.5‑fold, and removal abolishes activity entirely [3]. This scaffold is appropriate for medicinal chemistry programs targeting breast cancer and endometriosis where local estradiol reduction is the therapeutic goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxybenzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.